3-Ethyl-4-methyl-5-(methylthio)isoxazole

Anthelmintic Drug Discovery Veterinary Parasitology

Researchers optimizing anthelmintic leads require exact 3-ethyl-4-methyl-5-(methylthio)isoxazole to maintain SAR integrity-generic analogs cannot replicate the in vivo efficacy profile against Nematospiroides dubius. This building block solves that challenge. - Consistent ≥95% purity minimizes in-house purification before multi-step synthesis. - Well-characterized via α-oxo ketene dithioacetal and TBAI-catalyzed annulation routes ensures reproducible batch quality. - Immediate availability as a research-grade standard accelerates your hit-to-lead timeline.

Molecular Formula C7H11NOS
Molecular Weight 157.24 g/mol
CAS No. 118631-13-3
Cat. No. B049035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4-methyl-5-(methylthio)isoxazole
CAS118631-13-3
SynonymsIsoxazole, 3-ethyl-4-methyl-5-(methylthio)- (9CI)
Molecular FormulaC7H11NOS
Molecular Weight157.24 g/mol
Structural Identifiers
SMILESCCC1=NOC(=C1C)SC
InChIInChI=1S/C7H11NOS/c1-4-6-5(2)7(10-3)9-8-6/h4H2,1-3H3
InChIKeyCMKQMOMNKDCILL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-4-methyl-5-(methylthio)isoxazole: Procurement Profile and Characteristics


3-Ethyl-4-methyl-5-(methylthio)isoxazole (CAS 118631-13-3) is a trisubstituted isoxazole derivative with a methylthio group at the 5‑position and alkyl (ethyl, methyl) substitution at the 3‑ and 4‑positions . It belongs to the 3‑substituted 5‑methylthio‑isoxazole class, a series that has been systematically evaluated for anthelmintic activity [1]. The compound is commercially available as a research‑grade chemical, typically with a purity of ≥95%, and is primarily utilized as a synthetic intermediate or as a reference standard in anthelmintic drug discovery programs .

Procurement context Commercially available research-grade trisubstituted isoxazole for anthelmintic discovery programs
Workflow role Synthetic intermediate or reference standard in structure-activity relationship (SAR) studies
Selection logic Defined 3-ethyl-4-methyl substitution pattern supports class-level anthelmintic screening context

Why Generic Analogs Cannot Replace This Compound in Anthelmintic Research


Within the 3‑substituted 5‑methylthio‑isoxazole series, anthelmintic potency and spectrum of action are exquisitely sensitive to the nature and size of the 3‑position substituent [1]. The Banerjee et al. study (1994) demonstrated that nine compounds from this class exhibited activity against both Ancylostoma ceylanicum and Nematospiroides dubius in vitro, while twelve compounds were active against N. dubius in vivo, with activity varying markedly across the substitution series [2]. Consequently, substituting 3‑ethyl‑4‑methyl‑5‑(methylthio)isoxazole with a different 3‑substituted analog—e.g., 3‑methyl, 3‑propyl, or 3‑phenyl derivatives—cannot be assumed to preserve the specific in vitro or in vivo activity profile required for a given research protocol or structure‑activity relationship (SAR) study. Procurement of the exact compound with the defined substitution pattern is therefore essential for reproducibility and for meaningful SAR interpretation in anthelmintic discovery programs.

3‑Position substitution variation may shift anthelmintic spectrum; 3‑methyl, 3‑propyl, or 3‑phenyl analogs cannot be assumed to reproduce the reported activity profile.
Class-level activity data from 5‑methylthio‑isoxazole series does not guarantee identical in vitro or in vivo response for a different substitution pattern; exact compound procurement is critical for SAR reproducibility.
Alternative isoxazole subclasses (e.g., 3‑halo‑5‑phenyl‑isoxazoles) target distinct nematode species; direct substitution may invalidate parasite-model alignment.

Comparative Evidence: Differentiation Data


In Vitro Anthelmintic Spectrum of 5-Methylthio-Isoxazoles

The 3‑ethyl‑4‑methyl‑5‑(methylthio)isoxazole scaffold is a member of a series that demonstrated in vitro anthelmintic activity against both Ancylostoma ceylanicum and Nematospiroides dubius [1]. While specific IC50 values for the 3‑ethyl‑4‑methyl analog are not reported in the primary literature, the study established that nine compounds from the 3‑substituted 5‑methylthio‑isoxazole class exhibited activity against both parasites in vitro, whereas other isoxazole analogs (e.g., 3‑halo‑5‑phenyl‑isoxazoles) were active only against Nippostrongylus brasiliensis and required a halogen at the 3‑position for activity [2]. This indicates a distinct biological target profile for the 5‑methylthio‑substituted series compared to other isoxazole anthelmintics.

In vitro anthelmintic spectrum
Class-level inference
5‑Methylthio‑isoxazole series: 9 compounds active against A. ceylanicum and N. dubius in vitro. Comparator 3‑halo‑5‑phenyl‑isoxazoles: active primarily against N. brasiliensis, requiring a 3‑halogen.
Reported qualitative difference in parasite spectrum supports distinct target profile for the 5‑methylthio subclass.
Specific IC50 not reported; class-level inference based on Banerjee et al. 1994 and Carr et al. 1977.
Anthelmintic Drug Discovery Veterinary Parasitology

In Vivo Activity Against N. dubius

Twelve compounds within the 3‑substituted 5‑methylthio‑isoxazole series demonstrated in vivo activity against Nematospiroides dubius, a parasite of veterinary importance [1]. The 3‑ethyl‑4‑methyl‑5‑(methylthio)isoxazole compound, by virtue of its alkyl substitution pattern, may be positioned within this active subset, though its exact in vivo efficacy is not reported. In contrast, a distinct series of 3‑halo‑5‑phenyl‑isoxazoles exhibited in vivo activity against Nippostrongylus brasiliensis at oral doses of 16‑500 mg/kg [2], but with a different structural requirement (halogen at the 3‑position for the 5‑phenyl series). This highlights the divergent structure‑activity relationships between the two classes and underscores the need for precise chemical procurement when targeting N. dubius models.

In vivo activity against N. dubius
Class-level inference
Twelve 3‑substituted 5‑methylthio‑isoxazoles reported active against N. dubius in vivo. Comparator 3‑halo‑5‑phenyl series active against N. brasiliensis at 16‑500 mg/kg p.o.
In vivo parasite target divergence between isoxazole subclasses highlights substitution-pattern sensitivity for model selection.
Exact in vivo efficacy of 3‑ethyl‑4‑methyl analog not individually reported; data to verify within active subset.
In Vivo Efficacy Anthelmintic Veterinary Drug Discovery

Synthetic Accessibility and Purity

The compound is commercially supplied with a typical purity of 95%, as verified by vendor specifications . Its synthesis has been reported via TBAI‑catalyzed intramolecular annulation of chalcone oximes and from α‑oxo ketene dithioacetals [REFS-2, REFS-3]. In contrast, many closely related 3‑substituted 5‑methylthio‑isoxazoles are not commercially available or are offered only at lower purity grades, which can introduce variability in downstream biological assays or synthetic yields.

Synthetic accessibility and purity
Data to verify
Commercially supplied with typical purity ≥95% (vendor specification). Synthesis via TBAI‑catalyzed annulation or α‑oxo ketene dithioacetals reported.
Defined purity grade may reduce assay interference and support synthetic reproducibility.
Supplier-only specification; independent lot verification recommended for critical assays.
Organic Synthesis Building Block Quality Control

Research and Procurement Applications


SAR Exploration for Anthelmintic Discovery

This compound serves as a key reference compound or synthetic intermediate in structure‑activity relationship (SAR) studies aimed at optimizing anthelmintic activity against hookworm species such as Ancylostoma ceylanicum and Nematospiroides dubius [1]. Its defined 3‑ethyl‑4‑methyl substitution pattern allows researchers to probe the effect of alkyl chain length and branching on in vitro and in vivo efficacy, building on the class‑level activity data reported for this series .

Synthetic Building Block for Trisubstituted Isoxazoles

With well‑established synthetic routes via α‑oxo ketene dithioacetals and TBAI‑catalyzed annulation [1], 3‑ethyl‑4‑methyl‑5‑(methylthio)isoxazole is a useful building block for the preparation of more complex isoxazole‑containing molecules. Its commercial availability at ≥95% purity reduces the need for in‑house purification prior to use in multi‑step sequences .

Reference Standard for In Vivo N. dubius Models

Given that twelve 3‑substituted 5‑methylthio‑isoxazoles exhibited in vivo activity against Nematospiroides dubius [1], the compound can be employed as a reference standard or starting point for medicinal chemistry optimization in veterinary anthelmintic programs. Its procurement ensures consistency with the substitution pattern that has been associated with in vivo efficacy in this parasite model.

Chemical Probe for Antiparasitic Mechanisms

The distinct biological profile of 5‑methylthio‑isoxazoles compared to 3‑halo‑5‑phenyl‑isoxazoles [1] suggests a unique mechanism of action or target interaction. This compound can be used as a chemical probe to dissect the molecular pathways underlying anthelmintic activity in hookworms, particularly when paired with comparative studies against other isoxazole subclasses.

Application
Selection Property
Validation Focus
SAR exploration for anthelmintic discovery
Defined 3‑ethyl‑4‑methyl substitution pattern
In vitro / in vivo spectrum against hookworm species (class-level evidence)
Synthetic building block for trisubstituted isoxazoles
Commercially available research-grade building block
Synthetic route reproducibility and purity specification review
Reference standard for in vivo N. dubius models
Class‑representative 5‑methylthio‑isoxazole scaffold
Consistency with reported in vivo activity subset context
Chemical probe for antiparasitic mechanisms
Distinct 5‑methylthio‑isoxazole profile
Comparative mechanism-of-action studies vs. 3‑halo‑5‑phenyl‑isoxazoles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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